N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, 4-ethoxybenzoic acid can be reacted with thiosemicarbazide to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
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Acylation Reaction: : The oxadiazole derivative is then acylated with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the oxadiazole or thiophene rings.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are being investigated for therapeutic applications
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibits unique properties due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-12-7-5-11(6-8-12)15-18-19-16(22-15)17-14(20)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGXDRDNIMZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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